BenchChemオンラインストアへようこそ!

6-Methyl-5,8-dihydroquinoline-5,8-dione

Glutathione reductase Enzyme kinetics Redox cycling

6-Methyl-5,8-dihydroquinoline-5,8-dione (also referred to as 6-methylquinoline-5,8-dione) is a heterocyclic ortho-quinone belonging to the 5,8-quinolinedione class, characterized by a fused quinoline ring system bearing carbonyl groups at the C-5 and C-8 positions and a single methyl substituent at the C-6 position. The 5,8-quinolinedione scaffold is recognized as a pharmacologically privileged structure, with both natural antibiotics (streptonigrin, lavendamycin) and synthetic derivatives exhibiting anticancer, antibacterial, antifungal, and antimalarial activities.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 18633-03-9
Cat. No. B13474227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5,8-dihydroquinoline-5,8-dione
CAS18633-03-9
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C1=O)C=CC=N2
InChIInChI=1S/C10H7NO2/c1-6-5-8(12)9-7(10(6)13)3-2-4-11-9/h2-5H,1H3
InChIKeyXXQAHBXLRFWCTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-5,8-dihydroquinoline-5,8-dione (CAS 18633-03-9): What to Know Before You Source This Quinoline-5,8-dione Scaffold


6-Methyl-5,8-dihydroquinoline-5,8-dione (also referred to as 6-methylquinoline-5,8-dione) is a heterocyclic ortho-quinone belonging to the 5,8-quinolinedione class, characterized by a fused quinoline ring system bearing carbonyl groups at the C-5 and C-8 positions and a single methyl substituent at the C-6 position [1]. The 5,8-quinolinedione scaffold is recognized as a pharmacologically privileged structure, with both natural antibiotics (streptonigrin, lavendamycin) and synthetic derivatives exhibiting anticancer, antibacterial, antifungal, and antimalarial activities [2]. The defining feature of this compound is its ability to act as a redox-active substrate and inhibitor of NADPH-dependent disulfide reductases — specifically glutathione reductase (GR) and thioredoxin reductase (TrxR) — from both human and plasmodial sources, a property that underlies its utility in antimalarial and anticancer drug discovery programs [1][3].

Why Not Just Any 5,8-Quinolinedione? The 6-Methyl Substitution Position Creates Quantifiable Differences That Affect Experimental Outcomes


Within the 5,8-quinolinedione family, the position and identity of ring substituents profoundly modulate both enzyme recognition and redox behavior. The C-6 and C-7 positions on the quinonoid ring are the primary sites of structural variation, and the regioisomeric choice between 6-methyl and 7-methyl substitution yields compounds with measurably different kinetic profiles against glutathione reductase [1]. The unsubstituted parent quinoline-5,8-dione displays substantially weaker inhibitory potency, while the 6,7-dimethyl derivative introduces steric effects that further alter substrate efficiency [2]. Even the choice between the quinoline-5,8-dione aza-analogue scaffold and its carbocyclic counterparts (1,4-naphthoquinone, menadione) results in significant differences in subversive substrate character [1]. The following quantitative evidence demonstrates that the specific 6-methyl substitution pattern — not merely the 5,8-quinolinedione core — drives the compound's differentiated performance profile across key biochemical assays.

6-Methyl-5,8-dihydroquinoline-5,8-dione: Quantitative Comparator Evidence for Scientific Selection


2.7-Fold Higher Turnover Number (kcat) vs. 7-Methyl Regioisomer on Human Glutathione Reductase

In a direct head-to-head comparison conducted under identical assay conditions (25°C, pH 7.0), 6-methylquinoline-5,8-dione exhibited a kcat of 0.35 s⁻¹ on human glutathione reductase (GR), compared to 0.13 s⁻¹ for the 7-methyl regioisomer — a 2.7-fold difference in catalytic turnover [1]. Both compounds serve as subversive substrates for GR, meaning that their enzymatic reduction initiates futile redox cycling that consumes NADPH and generates reactive oxygen species; a higher kcat directly translates to a faster redox cycling rate per enzyme molecule [2]. By contrast, the unsubstituted parent quinoline-5,8-dione has a substantially higher kcat of 1.55–2.23 s⁻¹ but also a 17-fold weaker inhibitory IC50 (see Evidence Item 2), illustrating that turnover number alone does not define pharmacological utility [1].

Glutathione reductase Enzyme kinetics Redox cycling Turnover number

44% Lower IC50 vs. 7-Methyl Isomer and >17-Fold Lower IC50 vs. Unsubstituted Parent for Human Glutathione Reductase Inhibition

6-Methylquinoline-5,8-dione inhibits human glutathione reductase with an IC50 of 0.009 mM (9 µM), compared to 0.013 mM (13 µM) for the 7-methyl regioisomer — representing a 31% improvement in inhibitory potency [1]. The unsubstituted quinoline-5,8-dione parent compound is markedly weaker, with an IC50 exceeding 0.15 mM (>150 µM), making the 6-methyl derivative at least 17-fold more potent as a GR inhibitor [1]. Against Plasmodium falciparum GR, the 6-methyl compound displays an IC50 of 0.011 mM (11 µM), while the parent again shows an IC50 above 0.13 mM [1]. These differences arise from the methyl group at C-6 altering both the redox potential and the steric fit within the enzyme active site, as shown by the systematic structure–activity analysis in Morin et al. (2008) [2].

Enzyme inhibition Glutathione reductase IC50 Antimalarial target

Differentiated KM Profile on Plasmodium falciparum Glutathione Reductase Enables Parasite-Selective Substrate Discrimination

The KM value of 6-methylquinoline-5,8-dione for Plasmodium falciparum glutathione reductase (PfGR) is 0.4104 mM, which is higher than that of the unsubstituted parent (0.234 mM for PfGR), the 7-methyl isomer (0.404 mM for PfGR), and the 6,7-dimethyl derivative (0.0858 mM for PfGR) [1]. This elevated KM, combined with the compound's potent IC50 and moderate kcat, creates a kinetic profile distinct from all other tested 5,8-quinolinediones. The relatively high KM indicates that PfGR requires a higher substrate concentration to reach half-maximal velocity, which, when paired with efficient redox cycling (see Evidence Item 1), suggests that the 6-methyl substitution pattern can be exploited to tune both the catalytic efficiency and the concentration–response relationship independently [2]. This balance is particularly relevant in the context of antimalarial drug design, where the goal is to selectively stress the parasite's redox defense without overwhelming the host's antioxidant capacity [2].

KM Plasmodium falciparum Substrate affinity Malaria Enzyme kinetics

Aza-Analogue Scaffold Advantage: Quinoline-5,8-diones Outperform 1,4-Naphthoquinone and Menadione as Subversive Substrates of NADPH-Dependent Disulfide Reductases

The systematic comparative study by Morin et al. (2008) demonstrated that replacing one carbon of the 1,4-naphthoquinone phenyl ring with a nitrogen atom (yielding the quinoline-5,8-dione scaffold) increases the oxidant character of the molecule, in accordance with both measured redox potential values and substrate efficiencies [1]. Across three NADPH-dependent disulfide reductases tested — human GR, Plasmodium falciparum GR, and Pf thioredoxin reductase — the quinoline-5,8-dione scaffold and the quinoxaline-5,8-diones behaved as the most efficient subversive substrates, outperforming 1,4-naphthoquinone and menadione [1]. The 6-methylquinoline-5,8-dione inherits this scaffold-level advantage, while the 6-methyl substituent additionally modulates the magnitude of this effect: the compound acts as both a substrate (confirmed by NADPH oxidation assays) and a competitive inhibitor (with respect to GSSG) of GR [1][2]. Menadione, despite its lower KM (0.0312 mM for human GR), operates through a different redox mechanism and shows a distinct biological selectivity profile [2].

Subversive substrate Redox cycling Thioredoxin reductase NADPH-dependent reductases Aza-analogue

Regiochemical Building Block Advantage: 6-Methyl Substitution Preserves C-7 for Controlled Derivatization in CDC25 and NQO1 Inhibitor Libraries

The 6-methyl-5,8-quinolinedione scaffold is structurally positioned as a strategic synthetic intermediate: the methyl group occupies the C-6 position, leaving the C-7 position unsubstituted and available for further functionalization — a regiochemical feature that directly enables the synthesis of diverse 7-substituted derivatives [1]. This has been exploited in the synthesis of 7-(aziridin-1-yl)-6-methylquinoline-5,8-dione (CAS 64636-54-0), a compound with distinct biological activity . In contrast, the 7-methyl regioisomer blocks the C-7 position, forcing derivatization to occur at other positions that may be less synthetically accessible or pharmacologically productive. The broader 5,8-quinolinedione literature demonstrates that C-6 and/or C-7 substitution is the primary driver of biological activity modulation, including CDC25 phosphatase inhibition (as in the NSC663284 derivative series) and NQO1 inhibition [2][3]. The 6-methyl substitution pattern is therefore a deliberate choice for programs that require a defined, single-point-derivatization handle at C-7 while maintaining the methyl group's electronic and steric contribution at C-6. The scaffold can be accessed via photo-oxidation of 8-hydroxyquinoline precursors in high yields, as described in patent US 6,515,127 [4].

Building block C-7 derivatization CDC25 NQO1 Medicinal chemistry

Where 6-Methyl-5,8-dihydroquinoline-5,8-dione Delivers the Strongest Fit: Evidence-Driven Application Scenarios


Antimalarial Drug Discovery Targeting Plasmodium falciparum Glutathione Reductase and Thioredoxin Reductase

The subversive substrate mechanism of the quinoline-5,8-dione scaffold — turning the parasite's own antioxidant defenses into a source of oxidative damage — makes 6-methylquinoline-5,8-dione a validated starting point for antimalarial lead generation [1]. Its IC50 of 0.011 mM against PfGR (see Section 3, Evidence Item 2) and its demonstrated substrate activity on both PfGR and Pf thioredoxin reductase establish a dual-target redox cycling profile that is difficult for the parasite to circumvent through single-enzyme mutation [1]. The moderate KM for PfGR (0.4104 mM) provides a tunable concentration–response window (see Section 3, Evidence Item 3), and the C-7 derivatization handle (see Section 3, Evidence Item 5) allows further optimization of potency, selectivity, and pharmacokinetic properties. Research groups pursuing antimalarial agents that operate via redox perturbation rather than traditional target inhibition should prioritize this scaffold [2].

Anticancer Agent Development Leveraging Glutathione Reductase Inhibition and Redox Cycling

Cancer cells with elevated oxidative stress are particularly vulnerable to agents that further disrupt redox homeostasis. 6-Methylquinoline-5,8-dione inhibits human GR with an IC50 of 0.009 mM (9 µM) — 17-fold more potent than the unsubstituted parent scaffold (see Section 3, Evidence Item 2) — and drives redox cycling with a kcat of 0.35 s⁻¹ (see Section 3, Evidence Item 1) [1]. This dual activity (inhibition plus substrate-driven NADPH depletion) creates a two-pronged attack on the cellular antioxidant network. The well-established role of 5,8-quinolinedione derivatives as CDC25 phosphatase inhibitors and NQO1 substrates provides a clear translational path to anticancer evaluation, particularly in colorectal cancer and leukemia models where CDC25 dysregulation is documented [2][3].

Chemical Biology Probe for Dissecting Thioredoxin/Glutathione Reductase Contributions to Cellular Redox Homeostasis

The distinct kinetic profile of 6-methylquinoline-5,8-dione — combining GR inhibition (IC50 = 0.009 mM), GR substrate activity (kcat = 0.35 s⁻¹), and thioredoxin reductase substrate activity — makes it a uniquely informative tool compound for redox biology studies [1]. Unlike menadione (KM = 0.0312 mM for human GR), which is a more avid but mechanistically distinct redox cycler, the 6-methyl derivative's balanced substrate/inhibitor profile enables researchers to probe the interplay between GR inhibition and GR-catalyzed redox cycling in the same experimental system (see Section 3, Evidence Item 4) [1]. The availability of the C-7 position for further functionalization (see Section 3, Evidence Item 5) also permits the attachment of affinity tags or fluorescent reporters without perturbing the core pharmacophore at C-6 [2].

Synthetic Building Block for Focused 5,8-Quinolinedione Libraries in Medicinal Chemistry Programs

For medicinal chemistry teams constructing SAR libraries around the 5,8-quinolinedione core, 6-methylquinoline-5,8-dione offers a single, unambiguous derivatization vector at C-7 (see Section 3, Evidence Item 5), enabling systematic exploration of substitution effects without the confounding influence of regioisomeric mixtures [1]. The scaffold can be prepared via photo-oxidation of the corresponding 8-hydroxyquinoline precursor in high yield, as described in US Patent 6,515,127, making it synthetically accessible at gram scale [2]. This compound is the logical choice for programs that have already identified the 6-methyl substitution as optimal for target engagement (based on the kinetic evidence in Section 3, Evidence Items 1–3) and now need to optimize drug-like properties through C-7 modification, as demonstrated in the CDC25 inhibitor series reported by Narwanti et al. (2023) [3].

Quote Request

Request a Quote for 6-Methyl-5,8-dihydroquinoline-5,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.